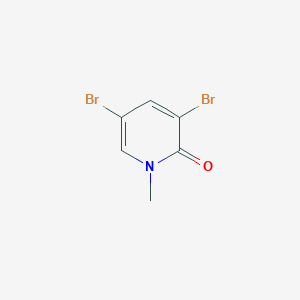

3,5-Dibromo-1-methylpyridin-2(1H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJAJTJZSBVNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394280 | |

| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14529-54-5 | |

| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS Number: 14529-54-5), a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its versatile applications in the synthesis of complex organic molecules.

Core Compound Identification

Chemical Name: this compound CAS Number: 14529-54-5 Molecular Formula: C₆H₅Br₂NO Molecular Weight: 266.92 g/mol

Synonyms:

-

1-Methyl-3,5-dibromo-2-pyridone

-

3,5-Dibromo-1-methyl-2(1H)-pyridinone

Physicochemical Properties

This compound is a pale yellow to brown solid at room temperature.[1] It is soluble in various organic solvents, making it a versatile reagent in a range of reaction conditions.[1]

| Property | Value | Source |

| Melting Point | 182 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 259.4 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 2.130 ± 0.06 g/cm³ | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the N-methylation of 3,5-dibromo-2-hydroxypyridine.[2] This reaction proceeds via a nucleophilic substitution mechanism.

General Synthesis Protocol

A general and scalable laboratory procedure is as follows:

-

Dissolution: 3,5-dibromo-1H-pyridin-2-one is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[2]

-

Base Addition: A base, typically potassium carbonate (K₂CO₃), is added to the solution to deprotonate the hydroxyl group of the pyridinone, forming the more nucleophilic pyridinoxide anion.[2] The suspension is stirred to ensure complete deprotonation.

-

Methylation: A methylating agent, such as iodomethane (MeI), is added dropwise to the reaction mixture.[2] The pyridinoxide anion then acts as a nucleophile, attacking the electrophilic methyl group of the iodomethane in an SN2 reaction to form the desired N-methylated product.

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are then dried and concentrated. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the final product with high purity.[2]

A reported yield for this process is approximately 85%.[2]

Reaction Mechanism

Caption: N-methylation of 3,5-dibromo-2-hydroxypyridine.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl group. A representative spectrum in CDCl₃ shows two doublets for the aromatic protons and a singlet for the methyl group.[2]

-

δ 7.78 (d, J=2.5 Hz, 1H)

-

δ 7.42 (d, J=2.5 Hz, 1H)

-

δ 3.59 (s, 3H)

-

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows the [M+H]⁺ peaks, confirming the molecular weight of the compound. The isotopic pattern of the peaks will be characteristic of a molecule containing two bromine atoms.[2]

Applications in Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[2] The two bromine atoms on the pyridine ring serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dibrominated pyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl or aryl-alkenyl structures.

Caption: Suzuki-Miyaura cross-coupling reaction.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the dibrominated pyridinone with an amine in the presence of a palladium catalyst and a base. This is a key transformation for the synthesis of arylamines, a common motif in many drug molecules.

Caption: Buchwald-Hartwig amination reaction.

-

Heck Reaction: A patent has described the use of this compound in a Heck reaction, a method for forming carbon-carbon bonds between an aryl halide and an alkene. In this specific example, it was reacted with tert-butyl acrylate in the presence of a palladium catalyst.[3]

Role as a Pharmaceutical Intermediate

The ability to selectively functionalize the 3- and 5-positions of the pyridinone core makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The pyridinone scaffold itself is a privileged structure found in many biologically active compounds.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, it is recommended to consult a physician.[4]

-

Conclusion

This compound is a synthetically versatile and valuable building block for the pharmaceutical and agrochemical industries. Its straightforward synthesis and the reactivity of its two bromine atoms in a variety of cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

References

- 1. CAS 14529-54-5: this compound [cymitquimica.com]

- 2. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]

- 3. WO2015163435A1 - æ°è¦ï¼ï¼ã¢ããï¼ããªã¸ã³åã³ï¼ï¼ã¢ããï¼ããªãã¸ã³èªå°ä½åã³ãã®å»è¬ç¨é - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physical Properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one

For Immediate Release: A Senior Application Scientist's In-Depth Analysis

This guide provides a detailed exploration of the essential physical and chemical properties of 3,5-Dibromo-1-methylpyridin-2(1H)-one (CAS No. 14529-54-5), a heterocyclic organic compound of interest in medicinal chemistry and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its key characteristics and the methodologies for their determination.

Introduction and Significance

This compound is a substituted pyridinone derivative. Its structure, featuring two bromine atoms and a methyl group on a pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of the carbonyl group and the bromine substituents significantly influences its reactivity, particularly in electrophilic substitution reactions, and potentially its biological activity.[1] Understanding its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction setup, and purification.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of this compound is presented below. These values are compiled from various chemical data sources and provide a foundational understanding of the compound's behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂NO | [1][3][4][5][6][7] |

| Molecular Weight | 266.92 g/mol | [3][4][5][6][7][8] |

| CAS Number | 14529-54-5 | [1][3][4][6][7] |

| Appearance | Pale yellow to brown solid | [1] |

| Melting Point | 182 °C | [3][7] |

| Boiling Point (Predicted) | 259.4 ± 40.0 °C at 760 mmHg | [3][5][6][7] |

| Density (Predicted) | 2.130 ± 0.06 g/cm³ | [3][5][7] |

| Flash Point (Predicted) | 110.7 ± 27.3 °C | [3][5][6][7] |

| Solubility | Soluble in organic solvents. | [1] |

| logP (Predicted) | 1.7 | [4][7] |

| Vapor Pressure (Predicted) | 0.013 mmHg at 25°C | [3][7] |

| Refractive Index (Predicted) | 1.659 - 1.660 | [3][7] |

In-Depth Analysis of Physical Properties and Determination Protocols

Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical physical property that provides a strong indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress and broaden this range. For this compound, the reported melting point is 182 °C.[3][7]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[9]

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[9][10] Jab the open end of a glass capillary tube into the powdered sample.[10]

-

Packing: Invert the capillary tube and gently tap it on a hard surface to cause the solid to fall to the closed end. The packed sample height should be 2-3 mm.[10]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.[9][10]

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[10][11] Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[10][12]

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9][11]

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvents, which is crucial for reaction setup, extraction, and purification processes. This compound is noted to be soluble in organic solvents.[1] A systematic approach is necessary to determine its solubility in a range of common laboratory solvents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic way to classify the solubility of an unknown organic compound.[13]

Methodology:

-

Initial Test: In a small test tube, add approximately 25 mg of the solid compound.[14] Add 0.75 mL of the solvent (e.g., water, diethyl ether, ethanol, dichloromethane, dimethyl sulfoxide) in portions, shaking vigorously after each addition.[14]

-

Observation: Observe if the solid dissolves completely. If it does, it is classified as soluble in that solvent.

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[13][15] Solubility in these aqueous solutions indicates the presence of acidic or basic functional groups.[15]

-

Strong Acid Solubility: For compounds insoluble in water, aqueous acid, and aqueous base, a final test in cold, concentrated sulfuric acid (H₂SO₄) can be performed.[13][15]

Diagram: Solubility Testing Workflow

Caption: Systematic workflow for qualitative solubility testing of an organic compound.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the following signals have been reported in deuterochloroform (CDCl₃):

-

δ 7.78 (d, J=2.5 Hz, 1H) : This doublet corresponds to the proton at the C4 position.

-

δ 7.42 (d, J=2.5 Hz, 1H) : This doublet corresponds to the proton at the C6 position.

-

δ 3.59 (s, 3H) : This singlet corresponds to the three protons of the methyl group attached to the nitrogen atom.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[16] For this compound, electrospray ionization (ESI) mass spectrometry shows [M+H]⁺ peaks at m/z 266.01, 267.99, and 269.99.[2] The characteristic isotopic pattern is due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule.[17] For this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretch of the pyridinone ring, as well as C-Br, C-N, and C-H bonds.

General Protocol: Acquiring Spectroscopic Data

The acquisition of high-quality spectroscopic data requires careful sample preparation and adherence to instrument-specific operating procedures.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃).

-

MS: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

IR (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[18]

-

-

Instrument Setup and Data Acquisition:

-

Data Processing and Analysis:

-

Process the raw data using appropriate software. This may involve Fourier transformation (for NMR and FTIR), baseline correction, and peak picking.[20][22]

-

Analyze the processed spectrum to identify characteristic peaks, coupling constants, and fragmentation patterns to confirm the structure of the compound.

-

Diagram: General Spectroscopic Analysis Workflow

Caption: A generalized workflow for structural analysis using spectroscopic methods.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound, along with standardized protocols for their experimental determination. The compiled data on its melting point, solubility, and spectroscopic characteristics serves as a critical resource for scientists engaged in research and development. Adherence to the outlined experimental methodologies will ensure the generation of reliable and reproducible data, facilitating the effective application of this compound in synthetic chemistry and drug discovery pipelines.

References

- 1. CAS 14529-54-5: this compound [cymitquimica.com]

- 2. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H5Br2NO | CID 3614350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:14529-54-5 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. Workflow for Protein Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3,5-Dibromo-1-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of ¹H NMR data and a predictive analysis of the ¹³C NMR spectrum. The guide details the structural elucidation, explains the causality behind spectral features, provides a robust experimental protocol for data acquisition, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (CAS 14529-54-5) is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal and agrochemical research.[1] The presence of two bromine atoms on the pyridine ring, combined with the N-methylation and the carbonyl group, creates a unique electronic environment that influences its reactivity and potential biological activity.[1]

Accurate structural confirmation is the bedrock of any chemical research, particularly in pharmaceutical development where precise molecular architecture dictates function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the unambiguous structure elucidation of organic molecules in solution.[2][3] This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, offering a foundational dataset for scientists working with this molecule.

NMR Spectroscopic Data Summary

The definitive spectroscopic signature of a molecule is captured in its NMR data. Below is a summary of the experimentally determined ¹H NMR data and predicted ¹³C NMR data for this compound.

| Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| ¹H | H-4 | 7.42 | Doublet (d) | 2.5 | 1H |

| ¹H | H-6 | 7.78 | Doublet (d) | 2.5 | 1H |

| ¹H | N-CH₃ | 3.59 | Singlet (s) | - | 3H |

| ¹³C | C-2 | ~158 (Predicted) | Singlet | - | - |

| ¹³C | C-3 | ~108 (Predicted) | Singlet | - | - |

| ¹³C | C-4 | ~135 (Predicted) | Singlet | - | - |

| ¹³C | C-5 | ~115 (Predicted) | Singlet | - | - |

| ¹³C | C-6 | ~140 (Predicted) | Singlet | - | - |

| ¹³C | N-CH₃ | ~38 (Predicted) | Singlet | - | - |

Note: ¹H NMR data was acquired in CDCl₃ at 500 MHz.[4] ¹³C NMR data is predictive and based on established substituent effects in pyridine systems; experimental data is not available in the cited literature.[5][6]

In-depth Spectral Analysis and Interpretation

The interpretation of an NMR spectrum involves analyzing the chemical shift, signal multiplicity, and coupling constants to deduce the molecular structure.[2][3]

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a clear and simple signature for this compound.

-

N-CH₃ Signal (δ 3.59, singlet, 3H): The signal appearing as a sharp singlet at 3.59 ppm integrates to three protons, unequivocally assigned to the methyl group attached to the nitrogen atom. Its chemical shift is downfield from typical N-methyl groups due to the influence of the adjacent electron-withdrawing carbonyl group and the aromatic ring system. The absence of splitting (singlet) confirms there are no adjacent protons.[4]

-

Ring Proton H-4 (δ 7.42, doublet, 1H): This signal corresponds to the proton at position 4 of the pyridine ring. It appears as a doublet due to coupling with the proton at position 6.

-

Ring Proton H-6 (δ 7.78, doublet, 1H): The most downfield signal is assigned to the proton at position 6. Its significant deshielding is attributed to the anisotropic effect of the adjacent C=O group and the electron-withdrawing nature of the nitrogen atom within the ring. It appears as a doublet due to coupling with the proton at H-4.[4]

-

Coupling Constant (J = 2.5 Hz): The protons H-4 and H-6 are four bonds apart and exhibit a characteristic ⁴J or "meta" coupling, with a small coupling constant of 2.5 Hz. This small J value is typical for protons in a 1,3-relationship on a six-membered aromatic ring and confirms their relative positions.

¹³C NMR Spectrum Analysis (Predicted)

While experimental ¹³C NMR data is not presently available in the literature, a reliable prediction can be made based on established principles for substituted pyridines.[5][6] The analysis typically involves identifying the number of unique carbon environments and their chemical shifts.[2]

-

C-2 (Carbonyl Carbon, ~158 ppm): The carbonyl carbon is expected to be the most downfield signal in the spectrum (excluding the aromatic region), a characteristic feature of amide-like carbonyl groups within a heterocyclic system.

-

C-6 (~140 ppm) and C-4 (~135 ppm): These carbons are attached to protons and are expected to appear in the aromatic region. C-6 is predicted to be further downfield than C-4 due to its proximity to the electronegative nitrogen atom.

-

C-3 and C-5 (Brominated Carbons, ~108 ppm and ~115 ppm): Carbons directly bonded to bromine atoms typically experience a shielding effect, causing their signals to appear more upfield compared to unsubstituted aromatic carbons. This is known as the "heavy atom effect." The precise shifts can vary, but they are expected to be in this general region.

-

N-CH₃ (~38 ppm): The methyl carbon signal is expected to appear in the aliphatic region, consistent with a methyl group attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-fidelity, reproducible NMR data for this compound, the following protocol is recommended.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃), a common solvent in which the compound is soluble.[4] Add approximately 0.6 mL of CDCl₃ to the sample in a clean, dry NMR tube.

-

Dissolution: Gently vortex the NMR tube until the sample is fully dissolved. Ensure no solid particles remain.

-

Standard (Optional): Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (δ 0.00 ppm).

Spectrometer Setup and ¹H NMR Acquisition

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

¹³C NMR Acquisition

-

Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to acquire a spectrum with singlets for each carbon.

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Relaxation Delay (d1): 5-10 seconds. Brominated and carbonyl carbons can have long relaxation times; a sufficient delay is critical for their detection and accurate quantification.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Structural Visualization and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR assignments discussed.

Caption: Molecular structure of this compound with atom numbering.

Conclusion

The spectroscopic characterization of this compound by NMR is straightforward and provides unambiguous structural confirmation. The ¹H NMR spectrum is distinguished by two meta-coupled doublets in the aromatic region and a singlet for the N-methyl group. While experimental ¹³C NMR data requires acquisition, predictive analysis based on established principles provides a reliable framework for its interpretation. The data and protocols presented herein serve as a critical reference for any scientist engaged in the synthesis, modification, or application of this important heterocyclic compound.

References

An In-depth Technical Guide to the Organic Solvent Solubility of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Executive Summary

3,5-Dibromo-1-methylpyridin-2(1H)-one is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic building block.[1] A thorough understanding of its solubility profile in organic solvents is a cornerstone for its effective application, influencing everything from reaction kinetics and purification to formulation and preclinical development. This guide provides a comprehensive framework for evaluating the solubility of this compound. It moves beyond a simple listing of data to establish a robust, scientifically-grounded methodology. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of drug development. This document is designed to equip researchers with the necessary tools and insights to confidently assess and leverage the solubility characteristics of this compound.

Introduction to this compound

This compound, with the chemical formula C₆H₅Br₂NO and a molecular weight of approximately 266.92 g/mol , belongs to the pyridinone class of compounds.[2] Pyridinone scaffolds are of high interest in medicinal chemistry due to their ability to form multiple hydrogen bonds and engage in various intermolecular interactions, making them privileged structures for targeting diverse biological pathways. The presence of two bromine atoms on the pyridine ring significantly influences the molecule's electronics and lipophilicity, while the N-methyl group and the carbonyl function introduce polarity. This unique combination of functional groups suggests a complex solubility profile that is critical to characterize for its progression as a drug candidate or synthetic intermediate.[1][3]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, the key structural features influencing solubility are:

-

The Pyridinone Core: The polar carbonyl group (C=O) and the tertiary amine nitrogen (N-CH₃) make this part of the molecule capable of strong dipole-dipole interactions.

-

Bromine Substituents: The two bromine atoms increase the molecule's molecular weight and polarizability, but they are also electron-withdrawing, affecting the charge distribution across the ring.

-

N-Methyl Group: This group prevents the formation of a hydrogen bond at the nitrogen but contributes to the overall molecular size and lipophilicity.

Based on these features, we can predict that the compound's solubility will be highly dependent on the solvent's ability to engage in dipole-dipole interactions. It is expected to exhibit moderate to good solubility in polar aprotic solvents and potentially lower solubility in highly nonpolar solvents or polar protic solvents where it cannot fully compete with the solvent's self-association via hydrogen bonding.

Experimental Protocol: Quantitative Solubility Determination by HPLC

To ensure accuracy and reproducibility, the equilibrium solubility method followed by quantification using High-Performance Liquid Chromatography (HPLC) is the gold standard. This protocol provides a self-validating system by establishing equilibrium and using a highly sensitive and specific analytical technique for concentration measurement.

3.1 Materials and Equipment

-

Compound: this compound (purity >98%)

-

Solvents: HPLC-grade solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane).

-

Equipment:

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge capable of >10,000 x g

-

Calibrated micropipettes

-

Volumetric flasks

-

HPLC system with a UV detector and a C18 column

-

3.2 Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess of this compound (approx. 10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add 1.0 mL of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Sample Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure thermodynamic equilibrium is reached.

-

Causality: This extended agitation period is crucial to overcome any kinetic barriers to dissolution and ensure the solvent is truly saturated with the solute, reflecting the true thermodynamic solubility limit.[5]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

-

Causality: Centrifugation is a critical step to cleanly separate the saturated supernatant from the solid phase without disturbing the equilibrium. Filtration can sometimes be used, but it risks compound adsorption to the filter membrane or clogging.

-

-

Quantification by HPLC-UV:

-

Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable mobile phase mimic (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. A 1:100 or 1:1000 dilution is a common starting point.

-

Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of this compound.

-

Analyze the diluted samples and standards by HPLC-UV. The detection wavelength should be set to the λmax of the compound for maximum sensitivity.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The data obtained from the experimental protocol should be summarized in a clear, tabular format.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate how results would be presented. Specific experimental data for this compound is not publicly available.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Class | Hypothetical Solubility (mg/mL) | Hypothetical Solubility (mol/L) |

| Hexane | Nonpolar | < 0.1 | < 0.0004 |

| Toluene | Nonpolar (Aromatic) | 2.5 | 0.0094 |

| Dichloromethane | Polar Aprotic | 25.0 | 0.0937 |

| Acetone | Polar Aprotic | 45.0 | 0.1686 |

| Acetonitrile | Polar Aprotic | 30.0 | 0.1124 |

| Ethanol | Polar Protic | 15.0 | 0.0562 |

| Methanol | Polar Protic | 12.0 | 0.0450 |

Interpretation of Illustrative Data:

-

Low Solubility in Nonpolar Solvents: The negligible solubility in hexane would be expected, as the nonpolar solvent cannot form favorable interactions with the polar pyridinone core.

-

Moderate Solubility in Aromatic Solvents: The modest solubility in toluene could be attributed to pi-pi stacking interactions between the aromatic rings of toluene and the pyridinone.

-

High Solubility in Polar Aprotic Solvents: The highest solubilities would likely be observed in solvents like acetone and dichloromethane. These solvents have strong dipole moments that can effectively solvate the polar C=O and N-C bonds of the solute without having to disrupt a strong hydrogen-bonding network.

-

Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol would be moderate. While these solvents are polar, their strong self-association through hydrogen bonding means the solute must effectively compete for solvent interaction, leading to lower solubility than in polar aprotic systems.

Safety and Handling

This compound should be handled with appropriate care. According to aggregated GHS information, it is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][6]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining and understanding the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, quantitative experimental protocol, researchers can generate reliable and reproducible data. This information is not merely an academic exercise; it is a critical dataset that directly informs process chemistry, aids in the design of purification strategies, and is fundamental for the successful formulation of this promising compound for its intended applications in research and drug development.

References

- 1. CAS 14529-54-5: this compound [cymitquimica.com]

- 2. This compound | C6H5Br2NO | CID 3614350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. Theoretical Analysis of Drug Dissolution: I. Solubility and Intrinsic Dissolution Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | CAS#:14529-54-5 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 3,5-Dibromo-1-methylpyridin-2(1H)-one and its Analogs

This guide provides a comprehensive overview of the methodologies and analytical considerations for determining and interpreting the single-crystal X-ray structure of 3,5-Dibromo-1-methylpyridin-2(1H)-one. Given that the specific crystallographic data for this compound is not publicly available in crystallographic databases at the time of this writing, this document will detail the complete workflow from synthesis to analysis. To illustrate the practical application of these techniques, the crystal structure of a related substituted pyridinone, 4-Hydroxy-6-methylpyridin-2(1H)-one, will be used as a case study for in-depth analysis. This approach ensures that researchers, scientists, and drug development professionals are equipped with a robust framework for the crystallographic analysis of this important class of heterocyclic compounds.

Introduction to this compound

This compound (CAS 14529-54-5) is a halogenated heterocyclic compound with a molecular formula of C₆H₅Br₂NO and a molecular weight of 266.92 g/mol .[1][2][3] Pyridinone scaffolds are of significant interest in medicinal chemistry due to their ability to engage in various biological interactions, including hydrogen bonding.[4] The presence of two bromine atoms on the pyridinone ring of the title compound introduces the potential for halogen bonding and other non-covalent interactions, which can significantly influence its solid-state packing and interaction with biological targets.[5] Such compounds are often explored as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction (SC-XRD), is crucial for rational drug design and structure-activity relationship (SAR) studies.[6][7] This guide will, therefore, outline the necessary steps to achieve and interpret such a structure.

Synthesis and Crystal Growth

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 2-hydroxypyridine. The first step involves the bromination of the pyridinone ring, followed by N-methylation.

Protocol for Synthesis:

-

Bromination of 2-Hydroxypyridine: 2-Hydroxypyridine is treated with a suitable brominating agent (e.g., N-bromosuccinimide or bromine) in an appropriate solvent to yield 3,5-dibromo-2-hydroxypyridine.

-

N-methylation: The resulting 3,5-dibromo-1H-pyridin-2-one is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).[8]

-

A base, typically potassium carbonate (K₂CO₃), is added to the solution and stirred.[8]

-

Iodomethane (MeI) is then added dropwise, and the reaction is stirred at room temperature for several hours (e.g., 18 hours).[8]

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.[8]

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure.[8]

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[8]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for a successful SC-XRD experiment.[9] The choice of solvent and crystallization technique is often empirical and may require screening of various conditions.

General Protocol for Crystal Growth (exemplified by 4-Hydroxy-6-methylpyridin-2(1H)-one):

A common and effective method for growing single crystals of small organic molecules is slow evaporation from a suitable solvent or solvent system.

-

Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a solvent in which it is sparingly soluble at room temperature. For 4-Hydroxy-6-methylpyridin-2(1H)-one, a mixture of methanol and diethyl ether (1:1 v/v) was found to be effective.[8]

-

Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

-

Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.[8]

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm) appear, they should be carefully harvested.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[7]

Experimental Workflow

The general workflow for SC-XRD analysis is a multi-step process that begins with crystal mounting and ends with a refined crystal structure.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.[10]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.

-

Structure Solution: The phase information is reconstructed using computational methods such as "direct methods" or Patterson techniques, which leads to an initial electron density map and a preliminary atomic model.

-

Structure Refinement: This initial model is then refined against the experimental data using least-squares methods. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model. This iterative process adjusts atomic positions, and thermal parameters until the model best fits the data. The quality of the final refined structure is assessed by parameters such as the R-factor (agreement factor).

Crystal Structure Analysis: A Case Study of 4-Hydroxy-6-methylpyridin-2(1H)-one

As the crystallographic data for this compound is not available, we will now examine the published crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one to demonstrate the analytical process.[8]

Crystallographic Data

The key crystallographic parameters for 4-Hydroxy-6-methylpyridin-2(1H)-one are summarized in the table below.[8] This data provides the fundamental geometric information about the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 4.7082(5) Å |

| b | 12.2988(8) Å |

| c | 10.0418(7) Å |

| α | 90° |

| β | 91.303(7)° |

| γ | 90° |

| Volume | 581.32(8) ų |

| Z | 4 |

| Temperature | 298 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (final) | 0.050 |

Molecular Geometry and Intermolecular Interactions

The analysis of the refined structure reveals the precise bond lengths and angles within the molecule. However, the most insightful information often comes from the study of intermolecular interactions, which dictate the crystal packing and can inform our understanding of how the molecule might interact in a biological context.

In the crystal structure of 4-Hydroxy-6-methylpyridin-2(1H)-one, the molecules are linked by a network of hydrogen bonds. Specifically, N—H···O and O—H···O interactions are observed, which create a layered structure.[8]

Caption: Hydrogen bonding scheme in 4-Hydroxy-6-methylpyridin-2(1H)-one.

This hydrogen bonding network is crucial for the stability of the crystal lattice. The pyridinone oxygen (O2) acts as a hydrogen bond acceptor from both the hydroxyl group of a neighboring molecule and the amide proton of another.

Extrapolating to this compound

While lacking the hydroxyl and amide protons for strong hydrogen bonding, this compound possesses other features that would likely govern its crystal packing:

-

Halogen Bonding: The bromine atoms are electrophilic at their tips and can act as halogen bond donors, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (Br···O=C).

-

Dipole-Dipole Interactions: The polar carbonyl group will contribute to significant dipole-dipole interactions.

-

C-H···O Interactions: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen are also possible.

A full crystal structure analysis of the title compound would precisely quantify these interactions and reveal the supramolecular architecture, providing invaluable data for materials science and drug development.

Conclusion

The determination of the single-crystal X-ray structure of a molecule like this compound is a systematic process that combines chemical synthesis, meticulous crystal growth, and sophisticated diffraction analysis. Although the specific crystal structure for this compound is not currently in the public domain, this guide has provided a comprehensive technical framework for its determination and analysis. By using the closely related structure of 4-Hydroxy-6-methylpyridin-2(1H)-one as a case study, we have demonstrated how crystallographic data reveals detailed insights into molecular geometry and the crucial role of intermolecular forces, such as hydrogen bonding, in defining the solid-state architecture. The same principles would be applied to understand the potential halogen bonding and other interactions in the title compound, underscoring the indispensable role of crystallography in modern chemical and pharmaceutical research.

References

- 1. 2(1H)-Pyridinone, 1-methyl- [webbook.nist.gov]

- 2. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]

- 3. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 13024027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. This compound | C6H5Br2NO | CID 3614350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-dibromo-1-methyl-1,2-dihydropyridin-2-one - C6H5Br2NO | CSSB00012339646 [chem-space.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dibromo-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] The document delves into the electronic nature of the substituted pyridin-2-one ring system, analyzing the directing effects of the bromo, N-methyl, and carbonyl substituents that govern its reactivity and regioselectivity. While the inherent electron-deficient character of the pyridine core presents challenges for classical electrophilic aromatic substitution, this guide synthesizes available literature and theoretical principles to predict and rationalize the outcomes of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, mechanistic insights, and data are presented to equip researchers with the practical knowledge required for the effective functionalization of this versatile scaffold.

Introduction: The Significance of this compound

This compound is a halogenated pyridinone derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2] Its structure, featuring two bromine atoms, a carbonyl group, and an N-methyl group on a pyridine framework, presents a unique electronic landscape that dictates its chemical behavior.[2] The bromine atoms serve as valuable synthetic handles for cross-coupling reactions, while the pyridinone core is a prevalent motif in numerous biologically active compounds. A thorough understanding of its reactivity towards electrophiles is crucial for unlocking its full potential in the development of novel pharmaceuticals and functional materials.

This guide will provide a detailed exploration of the electrophilic substitution reactions of this compound, moving from its fundamental synthesis to the intricacies of its reactivity in key aromatic functionalization reactions.

Synthesis of this compound

The reliable synthesis of the starting material is a prerequisite for any subsequent chemical transformations. This compound can be efficiently prepared from 3,5-dibromo-2-hydroxypyridine through N-methylation.

Experimental Protocol: N-methylation of 3,5-Dibromo-2-hydroxypyridine

A common and effective method for the synthesis of this compound involves the reaction of 3,5-dibromo-1H-pyridin-2-one with an alkylating agent, such as iodomethane, in the presence of a base.[1]

Reagents and Materials:

-

3,5-Dibromo-1H-pyridin-2-one

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (MeI)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Silica gel for column chromatography

Procedure: [1]

-

Dissolve 3,5-dibromo-1H-pyridin-2-one (e.g., 5 g, 19.8 mmol) in DMF (170 mL) in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) (e.g., 6.01 g, 43.5 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

-

Slowly add iodomethane (MeI) (e.g., 1.36 mL, 21.8 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Upon completion of the reaction (monitored by TLC), add water (200 mL) to the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting solid can be further purified by grinding with diethyl ether or by flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired product.

Table 1: Synthesis of this compound - Representative Data [1]

| Starting Material | Reagents | Solvent | Reaction Time | Yield |

| 3,5-Dibromo-1H-pyridin-2-one | K₂CO₃, MeI | DMF | 18 hours | 85% |

Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The electrophilic substitution of this compound is governed by the interplay of the electronic effects of its substituents.

-

Pyridin-2-one Ring: The pyridin-2-one core is an electron-deficient aromatic system. The ring nitrogen is electron-withdrawing, and the carbonyl group further deactivates the ring towards electrophilic attack.

-

Bromo Substituents: The two bromine atoms at the 3- and 5-positions are deactivating due to their inductive effect (-I). However, they are also ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M effect).

-

N-Methyl Group: The methyl group on the nitrogen atom is an electron-donating group, which can slightly activate the ring.

The cumulative effect of these substituents makes the ring significantly less reactive than benzene. The substitution pattern will be a result of the directing influences of these groups on the available positions (C4 and C6).

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction. Based on studies of closely related compounds, the nitration of this compound is expected to be highly regioselective.

Predicted Regioselectivity

The nitration of 3,5-dibromopyridine-N-oxide, a structurally similar compound, proceeds with high selectivity to the 4-position. The N-oxide group is an activating group that directs electrophilic substitution to the 4-position (para to the nitrogen). This provides a strong indication that the nitration of this compound will also favor substitution at the C4 position. The directing effects of the two bromine atoms (ortho and para) also support substitution at the C4 and C6 positions. However, the position para to the nitrogen (C4) is generally more favored in pyridine-like systems.

Proposed Experimental Protocol: Nitration of this compound

The following protocol is adapted from the nitration of 3,5-dibromopyridine-N-oxide and serves as a starting point for the optimization of the nitration of the target molecule.

Reagents and Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice bath

Procedure:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

-

Dissolve this compound in a minimal amount of concentrated sulfuric acid in a separate reaction flask and cool the solution in an ice bath.

-

Slowly add the prepared nitrating mixture dropwise to the solution of the pyridinone, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Table 2: Predicted Outcome of Nitration

| Substrate | Predicted Major Product |

| This compound | 3,5-Dibromo-1-methyl-4-nitropyridin-2(1H)-one |

Halogenation

Further halogenation of this compound introduces an additional halogen atom onto the ring. The regioselectivity will again be dictated by the existing substituents.

Predicted Regioselectivity

Similar to nitration, electrophilic halogenation (e.g., bromination or chlorination) is expected to occur at the C4 position. The directing effects of the bromine atoms and the influence of the pyridinone ring system favor this position.

Proposed Experimental Protocol: Bromination of this compound

Reagents and Materials:

-

This compound

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride)

-

Lewis acid catalyst (optional, e.g., FeBr₃)

Procedure with Bromine:

-

Dissolve this compound in a suitable solvent in a reaction flask protected from light.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

After the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

-

Work up the reaction mixture by extraction with an organic solvent, followed by washing, drying, and concentration.

-

Purify the product by recrystallization or column chromatography.

Procedure with N-Bromosuccinimide (NBS):

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile or chloroform).

-

Add N-bromosuccinimide (NBS) to the solution. A radical initiator (e.g., AIBN or benzoyl peroxide) may be required if the reaction proceeds via a radical pathway, although an electrophilic mechanism is also possible.

-

Heat the reaction mixture to reflux and monitor its progress.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate, dry the organic layer, and concentrate to obtain the crude product.

-

Purify as described above.

Sulfonation and Friedel-Crafts Reactions: A Cautious Outlook

Sulfonation and Friedel-Crafts reactions on highly deactivated aromatic systems like this compound are generally challenging.

Sulfonation

Direct sulfonation with fuming sulfuric acid would likely require harsh reaction conditions, which could lead to decomposition of the starting material. The strong electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the ring, making it resistant to attack by the SO₃ electrophile.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are notoriously difficult on strongly deactivated aromatic rings. The Lewis acid catalyst required for these reactions can coordinate with the nitrogen atom of the pyridine ring, further deactivating it. Therefore, standard Friedel-Crafts conditions are unlikely to be successful for this compound. More specialized catalytic systems or alternative synthetic strategies would likely be necessary to achieve C-C bond formation at the pyridinone core.

Mechanistic Considerations: Visualizing the Reaction Pathways

The regioselectivity of electrophilic substitution on this compound can be rationalized by examining the stability of the intermediate carbocations (arenium ions).

Diagram: Electrophilic Attack at C4

Caption: General mechanism of electrophilic attack at the C4 position.

Attack at the C4 position leads to a resonance-stabilized arenium ion where the positive charge is delocalized over the ring and can be stabilized by the lone pairs of the bromine atoms.

Conclusion

This compound is a valuable synthetic intermediate with a nuanced reactivity profile in electrophilic substitution reactions. While the electron-deficient nature of the ring system poses a challenge, this guide has outlined the predicted regioselectivity for key transformations based on the electronic properties of the substituents and literature precedents for analogous compounds. Nitration and halogenation are expected to proceed with high selectivity at the C4 position. In contrast, sulfonation and Friedel-Crafts reactions are anticipated to be difficult under standard conditions. The provided protocols and mechanistic rationale serve as a robust foundation for researchers seeking to functionalize this important heterocyclic scaffold. Further experimental validation and optimization are encouraged to fully elucidate the synthetic utility of this compound in the development of novel chemical entities.

References

A Technical Guide to the Thermoanalytical Characterization of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a heterocyclic compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] The pyridone scaffold is a privileged structure in medicinal chemistry, valued for its ability to form key interactions and act as a versatile bioisostere.[3] Understanding the thermal behavior of intermediates like this is paramount for ensuring process safety, defining storage conditions, and guaranteeing the quality and stability of final active pharmaceutical ingredients (APIs). This document outlines the core thermoanalytical methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting detailed protocols and explaining the scientific rationale behind experimental design. It is intended for researchers, process chemists, and drug development professionals seeking to establish a robust thermal profile for this compound.

Introduction

The Pyridone Scaffold in Medicinal Chemistry

Pyridone structures are frequently employed in drug discovery for their unique chemical properties.[3] They can serve as both hydrogen bond donors and acceptors, act as bioisosteres for amides and phenyl groups, and can favorably influence a molecule's metabolic stability and solubility.[3] Their prevalence in pharmaceuticals necessitates a thorough understanding of their physical and chemical stability under various stress conditions.

Profile of this compound

This compound (CAS: 14529-54-5) is a substituted pyridone that serves as a valuable building block in organic synthesis.[1][4] Its structure, featuring two bromine atoms on the pyridone ring, an N-methyl group, and a carbonyl function, presents a unique combination of functional groups that influence its reactivity and physical properties.[2] This compound is typically a pale yellow to brown solid and is soluble in common organic solvents.[2]

The Critical Role of Thermal Stability in Drug Development

Thermal stability is not an academic exercise; it is a critical parameter in pharmaceutical development. It dictates:

-

Process Safety: Prevents runaway exothermic reactions during manufacturing scale-up.

-

Drying and Formulation: Informs the selection of appropriate temperatures for drying processes to remove solvents without degrading the compound.

-

Storage Conditions: Defines long-term storage requirements (e.g., ambient temperature, refrigeration) to prevent degradation over time.

-

Regulatory Compliance: Regulatory agencies require data on the stability of APIs and their intermediates to ensure product safety and efficacy.

Physicochemical Properties and Predicted Stability

A baseline understanding of the compound's properties is essential before embarking on thermal analysis. The table below summarizes key physicochemical data gathered from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂NO | [5][6] |

| Molecular Weight | 266.92 g/mol | [5][6] |

| CAS Number | 14529-54-5 | [5][7] |

| Melting Point | 182 °C | [7] |

| Boiling Point (Predicted) | 259.4 ± 40.0 °C | [7] |

| Density (Predicted) | 2.130 ± 0.06 g/cm³ | [7] |

| Vapor Pressure | 0.013 mmHg at 25°C | [5][7] |

General safety data indicates that the compound is stable under normal conditions of temperature and pressure.[8] However, it should be kept away from strong oxidizing agents, mineral acids, and excess heat.[8]

Core Methodologies for Thermal Stability Assessment

To generate a comprehensive thermal profile, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for this evaluation.[9]

Thermogravimetric Analysis (TGA)

Principle & Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] Its primary objective here is to determine the temperature at which the compound begins to decompose and to quantify mass loss events, which may correspond to desolvation or degradation.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 3-5 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A standard rate of 10-20 °C/min is typically used to ensure good resolution of thermal events.[11]

-

-

Data Acquisition: Record the mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition (Td) is often determined as the point of 5% or 10% mass loss or by the extrapolated onset from the derivative of the TGA curve (DTG).[12][13]

Differential Scanning Calorimetry (DSC)

Principle & Objective: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy associated with these transitions.

Detailed Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to sublimation before decomposition.

-

Atmosphere Selection: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the DSC cell.

-

Thermal Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 200 °C (above the known melting point) at 10 °C/min. This step reveals the melting of the initial form and removes any prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 20 °C/min) back to a sub-ambient temperature (e.g., 0 °C).

-

Second Heat: Ramp the temperature from 0 °C to 350 °C at 10 °C/min. This scan reveals the glass transition (if amorphous), recrystallization, and decomposition profile of the melt-quenched material.

-

-

Data Analysis: Plot heat flow versus temperature.

-

Identify the sharp endotherm corresponding to the melting point (Tm).

-

Look for any exothermic events following the melt, which would indicate decomposition.

-

Determine the onset temperature of decomposition from the DSC curve.

-

Experimental Workflow and Data Integration

The data from TGA and DSC are complementary. TGA identifies the temperature of mass loss, while DSC indicates whether the decomposition process is endothermic or exothermic. A comprehensive assessment follows a logical workflow.

Causality: The DSC experiment is often run to a temperature just past the decomposition onset observed in the TGA. This prevents extensive contamination of the DSC cell from large amounts of degradation products. If the TGA shows a mass loss at 280 °C, the DSC run might be stopped at 300 °C. The correlation is key: a mass loss in TGA that corresponds to a sharp exotherm in DSC is a strong indicator of a hazardous, energy-releasing decomposition.

Anticipated Thermal Profile and Potential Decomposition

While specific experimental data is required for confirmation, an expert assessment of the molecule's structure allows for a hypothesized thermal profile:

-

Melting: A sharp endotherm is expected around its reported melting point of 182 °C.[7]

-

Decomposition: The molecule is expected to be stable significantly beyond its melting point. Based on studies of other halogenated pyridone derivatives, which show decomposition temperatures above 250 °C, a similar range can be anticipated.[12] The C-Br bonds are typically the weakest points in the aromatic system and could be the site of initial thermal cleavage. The N-C bond of the methyl group is another potential initiation site.

A potential initial step in the thermal decomposition could be the homolytic cleavage of a carbon-bromine bond.

Conclusion and Future Directions

This guide establishes a robust, scientifically-grounded protocol for determining the thermal stability of this compound. By employing TGA and DSC in a complementary fashion, researchers can accurately determine the key parameters of melting point and decomposition temperature. This data is essential for safe handling, process optimization, and regulatory filings.

For a more advanced understanding, future studies could involve:

-

TGA-MS or TGA-FTIR: Coupling the TGA to a mass spectrometer or infrared spectrometer to identify the gaseous products evolved during decomposition.

-

Isothermal TGA: Holding the sample at specific temperatures for extended periods to assess long-term stability and degradation kinetics.

-

Accelerated Rate Calorimetry (ARC): To evaluate the potential for thermal runaway reactions under adiabatic conditions, which is critical for process safety assessment.

By following the methodologies outlined herein, scientists can confidently and accurately characterize the thermal properties of this important pharmaceutical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. CAS 14529-54-5: this compound [cymitquimica.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-DIBROMO-1-METHYL-1H-PYRIDIN-2-ONE | 14529-54-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C6H5Br2NO | CID 3614350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 11. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one, a valuable intermediate in pharmaceutical research.[1][2] The synthesis is achieved via the N-methylation of 3,5-dibromo-2-hydroxypyridine. This guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the reaction mechanism, protocol optimization, safety considerations, and troubleshooting. We will delve into the critical factors governing the regioselectivity of the alkylation, compare various methylating agents, and provide a step-by-step protocol for a high-yield synthesis.

Introduction: The Significance of N-Methylated 2-Pyridones

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[3][4] N-alkylation of the 2-pyridone ring is a critical modification that can significantly influence a molecule's biological activity, solubility, and metabolic stability.[5][6] The target molecule, this compound, serves as a key building block in the synthesis of more complex molecules for drug discovery programs, with potential applications in developing novel therapeutics.[1] Its dibromo substitution provides reactive handles for further functionalization, such as cross-coupling reactions.

The Chemistry of 2-Pyridone Alkylation: A Mechanistic Perspective

The alkylation of 3,5-dibromo-2-hydroxypyridine presents a classic case of ambident nucleophilicity. The starting material exists in tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. Deprotonation by a base generates a pyridinolate anion with two nucleophilic centers: the nitrogen and the oxygen. This can lead to a mixture of N-alkylated (desired product) and O-alkylated (side-product) species.[7][8]

Achieving high regioselectivity for N-alkylation is paramount. The outcome of the reaction is governed by several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory and reaction conditions:

-

The Base and Counter-ion: The choice of base is critical. Using alkali metal bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) favors N-alkylation.[9] The "softer" alkali metal cations (like K⁺ and Cs⁺) associate more loosely with the pyridinolate anion, leaving the nitrogen atom, which is a softer nucleophile, more available to attack the soft electrophile (the methylating agent).[9]

-